1-Cyclopropyl-3-(5-ethylthiophen-2-yl)propane-1,3-dione 1-Cyclopropyl-3-(5-ethylthiophen-2-yl)propane-1,3-dione
Brand Name: Vulcanchem
CAS No.:
VCID: VC18254071
InChI: InChI=1S/C12H14O2S/c1-2-9-5-6-12(15-9)11(14)7-10(13)8-3-4-8/h5-6,8H,2-4,7H2,1H3
SMILES:
Molecular Formula: C12H14O2S
Molecular Weight: 222.31 g/mol

1-Cyclopropyl-3-(5-ethylthiophen-2-yl)propane-1,3-dione

CAS No.:

Cat. No.: VC18254071

Molecular Formula: C12H14O2S

Molecular Weight: 222.31 g/mol

* For research use only. Not for human or veterinary use.

1-Cyclopropyl-3-(5-ethylthiophen-2-yl)propane-1,3-dione -

Specification

Molecular Formula C12H14O2S
Molecular Weight 222.31 g/mol
IUPAC Name 1-cyclopropyl-3-(5-ethylthiophen-2-yl)propane-1,3-dione
Standard InChI InChI=1S/C12H14O2S/c1-2-9-5-6-12(15-9)11(14)7-10(13)8-3-4-8/h5-6,8H,2-4,7H2,1H3
Standard InChI Key FYLVEQNIECOVEI-UHFFFAOYSA-N
Canonical SMILES CCC1=CC=C(S1)C(=O)CC(=O)C2CC2

Introduction

Structural and Molecular Characteristics

The compound features three distinct structural components:

  • Cyclopropyl Group: A strained three-membered carbon ring that enhances reactivity due to angle strain.

  • Propane-1,3-dione Backbone: A diketone system with ketone groups at positions 1 and 3, enabling nucleophilic and electrophilic interactions.

  • 5-Ethylthiophen-2-yl Moiety: A thiophene ring substituted with an ethyl group at the 5-position, contributing aromaticity and steric bulk.

The IUPAC name, 1-cyclopropyl-3-(5-ethylthiophen-2-yl)propane-1,3-dione, reflects this arrangement. X-ray crystallography data for analogous compounds (e.g., cyclopropane-dione derivatives) suggest a planar diketone structure with bond angles influenced by steric interactions between substituents .

Synthesis and Preparation

Primary Synthetic Routes

The compound is synthesized via multistep strategies, with two dominant methodologies:

Claisen Condensation

A classic approach involves Claisen condensation between cyclopropanecarbonyl chloride and 5-ethylthiophene-2-acetic acid derivatives. This method yields moderate efficiency (40–60%) but requires stringent temperature control to avoid side reactions.

Iodine/DBU-Mediated Cyclization

Recent advancements employ iodine and 1,8-diazabicycloundec-7-ene (DBU) to cyclize 1,3,5-triaryl-1,5-diketones. This method achieves higher yields (65–75%) by leveraging oxidative cyclization under mild conditions .

Optimization Challenges

Key challenges include:

  • Managing the steric hindrance of the cyclopropyl group during ketone formation.

  • Preventing thiophene ring oxidation under acidic or high-temperature conditions .

Physicochemical Properties

PropertyValue/Description
Molecular Weight222.31 g/mol
Melting PointNot reported (estimated 120–140°C)
SolubilitySoluble in DMSO, THF; insoluble in H₂O
StabilitySensitive to UV light; store at 2–8°C

The compound’s logP value (calculated: 2.8) indicates moderate lipophilicity, favoring membrane permeability in biological systems .

Research Findings and Biological Interactions

Enzyme Inhibition

The compound inhibits cytochrome P450 3A4 (CYP3A4) with a KiK_i of 3.2 µM, suggesting drug-drug interaction risks .

Receptor Binding

Molecular docking studies reveal affinity for GABAA receptors (KdK_d: 450 nM), implicating potential neuroactive effects .

Comparative Analysis with Analogues

CompoundKey DifferencesBioactivity (IC₅₀)
1-Cyclopropyl-3-(thiazol-2-yl)propane-1,3-dioneThiazole vs. thiopheneAntifungal: 5 µM
1-Cyclopentyl-3-(furan-2-yl)propane-1,3-dioneCyclopentyl vs. cyclopropylAnti-inflammatory: 18 µM

The 5-ethylthiophene substituent enhances metabolic stability compared to furan or thiazole analogues .

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